trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride
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Overview
Description
Trans-2-Methyl-3-oxo-8-aza-bicyclo[321]octane hydrochloride is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the tropane alkaloid family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms .
Scientific Research Applications
Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride include other members of the tropane alkaloid family, such as:
Cocaine: A well-known tropane alkaloid with stimulant properties.
Atropine: A tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Another tropane alkaloid used to treat motion sickness and postoperative nausea.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of a methyl group at the 2-position.
Properties
IUPAC Name |
(1S,2S,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWQRMRFFCTCTQ-UHRUZOLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@H](N2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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